

Application Notes and Protocols for Elironrasib Target Engagement using Mass Spectrometry

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Compound of Interest

Compound Name: *Elironrasib*

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Introduction

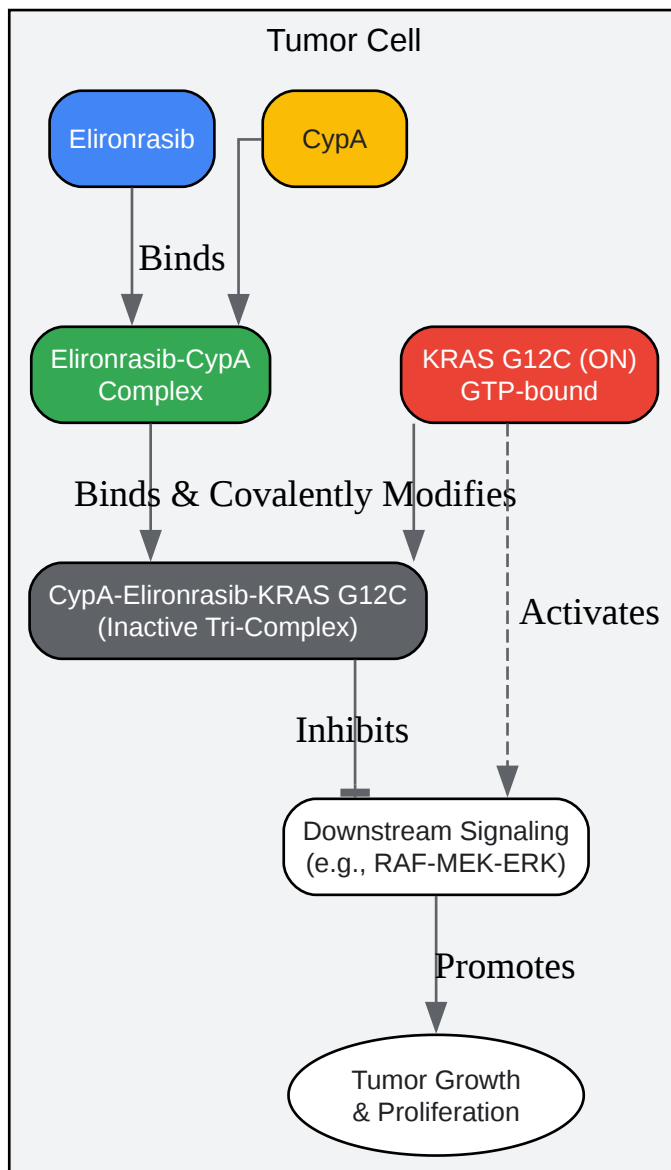
Elironrasib (formerly RMC-6291) is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the GTP-bound, active state (ON) of the KRAS G12C mutant protein.[1][2] Its unique mechanism of action involves forming a tri-complex with the intracellular chaperone protein cyclophilin A (CypA) and KRAS G12C(ON).[1][3] This tri-complex sterically hinders the interaction of KRAS with its downstream effectors, thereby inhibiting oncogenic signaling.[1][4]

Mass spectrometry-based proteomics is a powerful tool for directly assessing the target engagement of covalent inhibitors like **Elironrasib**. By measuring the extent of covalent modification of the target protein, researchers can gain crucial insights into the drug's pharmacodynamics, optimize dosing strategies, and understand mechanisms of resistance. This document provides a detailed protocol for quantifying **Elironrasib**'s target engagement in preclinical and clinical samples using liquid chromatography-mass spectrometry (LC-MS).

Mechanism of Action and Signaling Pathway

Elironrasib's mechanism begins with its entry into the cell, where it binds to CypA. This binary complex of **Elironrasib** and CypA then recognizes and binds to the active KRAS G12C(ON) protein. This binding event facilitates the covalent modification of the cysteine residue at position 12 of KRAS by **Elironrasib**. The resulting stable, irreversible tri-complex of CypA-

Elironrasib-KRAS G12C(ON) blocks downstream signaling pathways, such as the MAPK/ERK pathway, leading to an anti-tumor response.[1][4]



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Figure 1: Elironrasib's tri-complex formation and inhibition of KRAS G12C signaling.

Quantitative Data Summary

The following tables summarize preclinical and clinical data related to **Elironrasib**'s activity. While specific mass spectrometry-derived target engagement percentages from clinical trials

are not yet publicly available, preclinical studies have demonstrated rapid and complete covalent modification of KRAS G12C.

Table 1: Preclinical Assessment of **Elironrasib** Target Engagement

Assay	Key Finding	Implication	Reference
LC-MS Analysis of KRAS G12C Peptide Abundance	Rapid and more complete decrease in KRAS G12C peptide abundance compared to first-generation inhibitors.	Demonstrates efficient and sustained target engagement at the molecular level.	[1]
Cell Viability Assays (NCI-H358 cells)	Potent inhibition of KRAS G12C mutant cell proliferation.	Confirms cellular activity consistent with target inhibition.	[1]
In Vitro Covalent Modification Assay	>95% covalent modification of GMPPNP-bound KRAS G12C in the presence of CypA within 2 hours.	High efficiency and speed of covalent bond formation with the active form of the target.	[1]

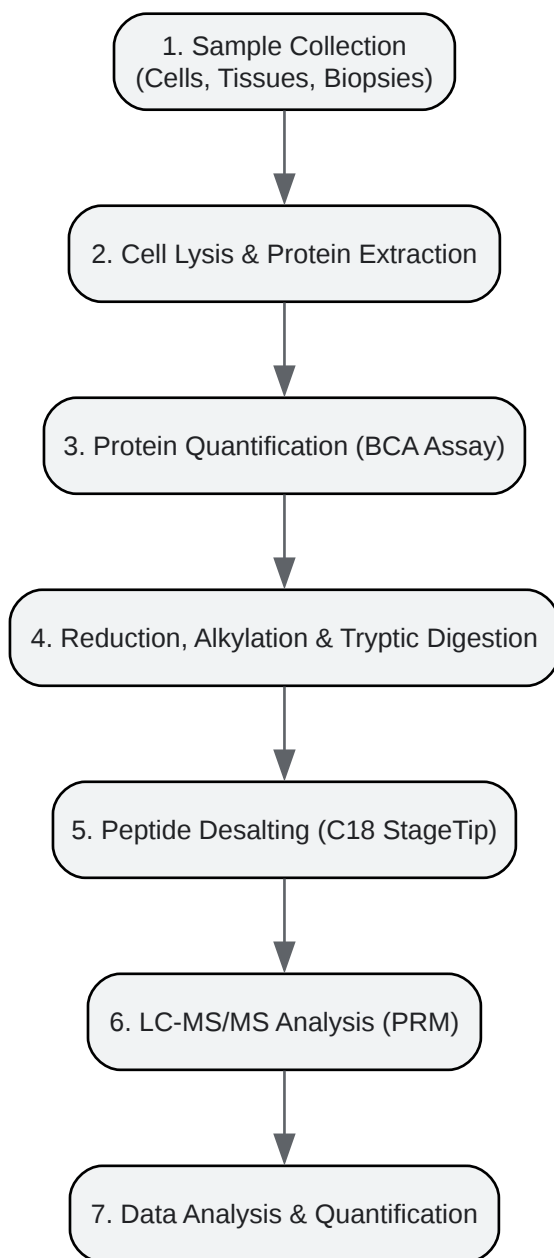
Table 2: Clinical Efficacy of **Elironrasib** (Phase 1 RMC-6291-001 Trial)

Patient Population	Dosage	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Reference
KRAS G12C+ NSCLC (pre-treated, KRAS inhibitor naive)	200 mg BID	43%	100%	[2]
KRAS G12C+ NSCLC (previously treated with a KRAS G12C inhibitor)	200 mg BID	42%	79%	[5][6]
KRAS G12C+ Colorectal Cancer (KRAS inhibitor naive)	Not specified	40%	80%	[2]

Experimental Protocol: Mass Spectrometry for Target Engagement

This protocol describes a targeted mass spectrometry approach, specifically a Parallel Reaction Monitoring (PRM) assay, to quantify the level of unmodified (free) KRAS G12C protein in biological samples following **Elironrasib** treatment. A decrease in the abundance of the unmodified peptide containing the Cys12 residue is indicative of target engagement.

Experimental Workflow



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Figure 2: General workflow for mass spectrometry-based target engagement analysis.

Detailed Methodology

1. Sample Preparation (from cell pellets or tumor tissue)

- Cell Lysis: Resuspend cell pellets in lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0, protease and phosphatase inhibitors). For tissues, homogenize using a bead beater in lysis buffer.

- **Sonication:** Sonicate the lysate to shear DNA and ensure complete cell disruption.
- **Centrifugation:** Clarify the lysate by centrifuging at high speed (e.g., 20,000 x g for 15 minutes at 4°C) to pellet cellular debris.
- **Protein Quantification:** Determine the protein concentration of the supernatant using a BCA assay.

2. Protein Digestion

- **Reduction and Alkylation:** To a known amount of protein (e.g., 50 µg), add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C. Then, add iodoacetamide to a final concentration of 20 mM and incubate for 30 minutes in the dark at room temperature.
- **Digestion:** Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to below 2 M. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
- **Quenching:** Stop the digestion by adding formic acid to a final concentration of 1%.

3. Peptide Cleanup

- **Desalt the peptide mixture** using a C18 StageTip or equivalent solid-phase extraction method.
- **Elute the peptides** with a solution of 50% acetonitrile and 0.1% formic acid.
- **Dry the eluted peptides** in a vacuum centrifuge and resuspend in a solution of 2% acetonitrile and 0.1% formic acid for LC-MS analysis.

4. LC-MS/MS Analysis (PRM)

- **Instrumentation:** Use a high-resolution Orbitrap mass spectrometer coupled to a nano-UPLC system.
- **Liquid Chromatography:** Separate peptides on a C18 analytical column using a gradient of increasing acetonitrile concentration.

- Mass Spectrometry:
 - Acquire data in Parallel Reaction Monitoring (PRM) mode.
 - Create an inclusion list containing the precursor m/z of the target KRAS G12C peptide (e.g., G-A-G-G-V-G-K-S-A-L-T-I-C(unmodified)-L-I-Q-N-H-F-V-D-E-Y-D-P-T-I-E-D-R).
 - Perform a full MS scan followed by targeted MS/MS scans of the precursor ions in the inclusion list.
 - Fragment the precursor ions using higher-energy collisional dissociation (HCD).

5. Data Analysis

- Analyze the raw data using software such as Skyline or MaxQuant.
- Integrate the peak areas of the fragment ions for the target KRAS G12C peptide.
- Normalize the peptide abundance to a stable housekeeping protein or a spiked-in internal standard peptide.
- Calculate target engagement as the percentage reduction in the unmodified KRAS G12C peptide level in **Elironrasib**-treated samples compared to vehicle-treated controls.
 - % Target Engagement = $(1 - (\text{Signal Treated} / \text{Signal Vehicle})) * 100$

Conclusion

This application note provides a framework for assessing the target engagement of **Elironrasib** using a targeted mass spectrometry approach. The provided protocol, adapted from established methods for other KRAS G12C inhibitors, offers a robust methodology for preclinical and clinical research. The quantitative data from such studies are essential for understanding the molecular mechanism of **Elironrasib** and for its continued clinical development. By directly measuring the covalent modification of KRAS G12C, researchers can obtain a precise and pharmacodynamically relevant readout of the drug's activity in complex biological systems.

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